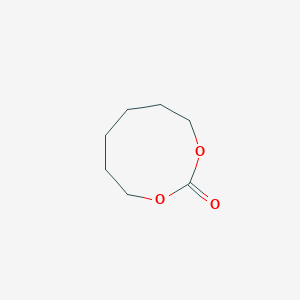
(Z)-(2-Phenylhex-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-2-Phenyl-1-hexenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry This compound is characterized by the presence of a boronic acid group attached to a hexenyl chain with a phenyl substituent The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-2-Phenyl-1-hexenyl]boronic acid typically involves the hydroboration of an alkyne followed by oxidation. One common method is the hydroboration of phenylacetylene with a suitable borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in the presence of a base to yield the boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves similar hydroboration-oxidation processes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of more stable borane reagents and continuous flow reactors can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-2-Phenyl-1-hexenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to activate the boronic acid group.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
[(Z)-2-Phenyl-1-hexenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [(Z)-2-Phenyl-1-hexenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Activation: The boronic acid group is activated by a base, enhancing its nucleophilicity.
Transmetalation: The activated boronic acid transfers its organic group to the palladium catalyst.
Reductive Elimination: The palladium catalyst facilitates the formation of a new carbon-carbon bond, releasing the final product.
Comparaison Avec Des Composés Similaires
[(Z)-2-Phenyl-1-hexenyl]boronic acid can be compared with other boronic acids such as phenylboronic acid and vinylboronic acid:
Phenylboronic Acid: Lacks the hexenyl chain and (Z)-configuration, making it less versatile in certain synthetic applications.
Vinylboronic Acid: Contains a vinyl group instead of the phenyl group, leading to different reactivity and applications.
Conclusion
[(Z)-2-Phenyl-1-hexenyl]boronic acid is a valuable compound in organic chemistry with diverse applications in synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a versatile tool for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
185453-03-6 |
|---|---|
Formule moléculaire |
C12H17BO2 |
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
[(Z)-2-phenylhex-1-enyl]boronic acid |
InChI |
InChI=1S/C12H17BO2/c1-2-3-7-12(10-13(14)15)11-8-5-4-6-9-11/h4-6,8-10,14-15H,2-3,7H2,1H3/b12-10- |
Clé InChI |
LVZSWOWWWGOKPI-BENRWUELSA-N |
SMILES isomérique |
B(/C=C(/CCCC)\C1=CC=CC=C1)(O)O |
SMILES canonique |
B(C=C(CCCC)C1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


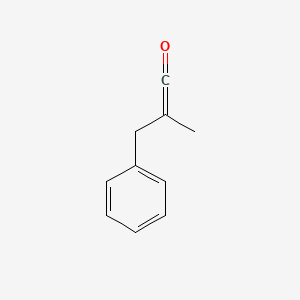
![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
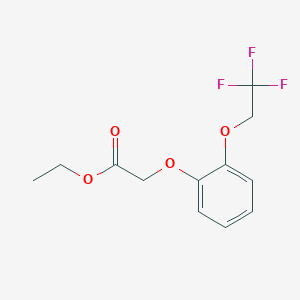
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
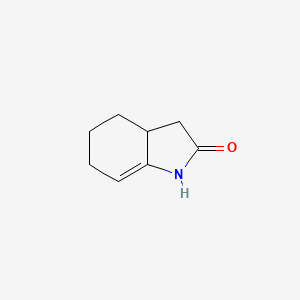
![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
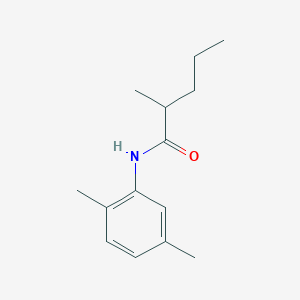
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)
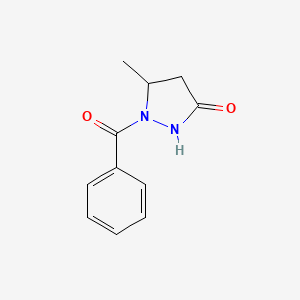

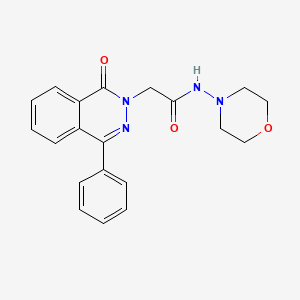
![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
